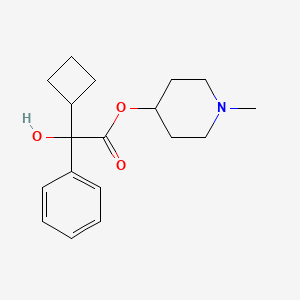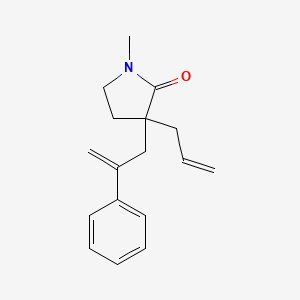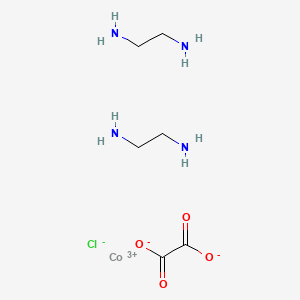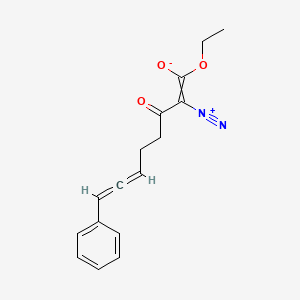phosphane CAS No. 923035-23-8](/img/structure/B14171820.png)
[4-(Dimethoxymethyl)phenyl](diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)phenylphosphane is an organophosphorus compound with the molecular formula C21H21O2P. This compound is characterized by the presence of a phosphane group attached to a phenyl ring substituted with a dimethoxymethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)phenylphosphane typically involves the reaction of diphenylphosphine with 4-(dimethoxymethyl)benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the phosphane group.
Industrial Production Methods
Industrial production of 4-(Dimethoxymethyl)phenylphosphane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)phenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides are the major products.
Reduction: Reduced forms of the compound, such as phosphines.
Substitution: Substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
4-(Dimethoxymethyl)phenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)phenylphosphane involves its interaction with molecular targets through its phosphane group. The compound can act as a nucleophile, forming bonds with electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes, which are crucial in catalytic processes and other chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphane compound with similar applications in catalysis and coordination chemistry.
Diphenylphosphine: Lacks the dimethoxymethyl group but shares similar reactivity and applications.
Uniqueness
4-(Dimethoxymethyl)phenylphosphane is unique due to the presence of the dimethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its ability to form stable complexes and participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
923035-23-8 |
|---|---|
Molecular Formula |
C21H21O2P |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[4-(dimethoxymethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C21H21O2P/c1-22-21(23-2)17-13-15-20(16-14-17)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,21H,1-2H3 |
InChI Key |
MBPQSJXKMRGZEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)
![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)
![3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14171776.png)
![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)


![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)



